5-(Sec-butyl)-2-propoxybenzaldehyde
Description
5-(sec-Butyl)-2-propoxybenzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted at the 5-position with a sec-butyl group and at the 2-position with a propoxy ether. The sec-butyl substituent (1-methylpropyl) introduces moderate steric bulk, while the propoxy group (OCH₂CH₂CH₃) enhances lipophilicity compared to smaller alkoxy or hydroxyl substituents. This compound is likely utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or ligands due to the reactive aldehyde moiety and tunable substituent effects.
Properties
IUPAC Name |
5-butan-2-yl-2-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-4-8-16-14-7-6-12(11(3)5-2)9-13(14)10-15/h6-7,9-11H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVLVQDDCANCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)CC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Sec-butyl)-2-propoxybenzaldehyde can be achieved through several methods. One common approach involves the alkylation of 2-hydroxybenzaldehyde with sec-butyl bromide under basic conditions to introduce the sec-butyl group. This is followed by the Williamson ether synthesis, where the hydroxyl group is converted to a propoxy group using propyl bromide and a strong base such as sodium hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are selected to minimize side reactions and improve the overall process.
Chemical Reactions Analysis
Types of Reactions
5-(Sec-butyl)-2-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 5-(Sec-butyl)-2-propoxybenzoic acid.
Reduction: 5-(Sec-butyl)-2-propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(Sec-butyl)-2-propoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 5-(Sec-butyl)-2-propoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring and substituents may also interact with hydrophobic pockets in biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: sec-Butyl vs. tert-Butyl
- 5-(sec-Butyl)-2-propoxybenzaldehyde vs. 5-tert-Butyl-2-hydroxybenzaldehyde
- Steric and Electronic Profiles :
- The propoxy ether in the target compound reduces polarity compared to the 2-hydroxy group in the tert-butyl analog, which can form hydrogen bonds. This difference significantly impacts acidity (pKa ~10 for phenol vs. non-acidic ether) and reactivity in condensation reactions. Applications:
- The tert-butyl-hydroxy derivative is marketed for research and production (e.g., as a ligand or building block for heterocycles) , while the propoxy-sec-butyl variant may favor applications requiring lipophilic intermediates.
Alkyl Chain Influence: sec-Butyl vs. Linear or Isobutyl Groups
- This suggests branching may reduce respiratory irritation, though extrapolation to benzaldehydes requires caution.
Functional Group Comparisons: Propoxy vs. Other Ethers/Esters
- Propoxy Ether vs. Chloroformates :
Data Tables
Table 1: Structural and Functional Comparison of Benzaldehyde Derivatives
Table 2: Toxicity Data for sec-Butyl-Containing Compounds (Extrapolated Trends)
Research Findings and Limitations
- Key Insights: Substituent branching (sec- vs. tert-butyl) and functional groups (ether vs. phenol) critically influence solubility, reactivity, and toxicity. Toxicity data from chloroformates suggest sec-butyl groups may reduce acute hazards compared to linear analogs, but direct evidence for benzaldehydes is lacking.
- Gaps in Data: No experimental data on the target compound’s synthesis, spectral properties, or biological activity were found in the provided evidence. Comparisons rely on structural analogs and general organic chemistry principles.
Biological Activity
5-(Sec-butyl)-2-propoxybenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- Molecular Formula : C14H20O2
- CAS Number : 883515-66-0
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders.
- DPPH Scavenging Activity : The compound demonstrated a notable ability to scavenge DPPH radicals, indicating its potential as a natural antioxidant. In comparative studies, it showed an IC50 value that suggests effective radical scavenging capabilities similar to established antioxidants.
Neuroprotective Effects
In studies focusing on neuroprotection, this compound was evaluated for its effects on neuronal cells subjected to oxidative stress.
- Mechanism of Action : The compound appears to inhibit the aggregation of beta-amyloid, a protein associated with Alzheimer's disease. This inhibition is significant as beta-amyloid aggregates contribute to neurotoxicity and cognitive decline.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes involved in inflammatory processes.
- Cholinesterase Inhibition : It has shown potential in selectively inhibiting butyrylcholinesterase (BChE) with an IC50 value indicating a strong affinity for the enzyme. This property could have implications in treating conditions like Alzheimer's disease where cholinergic dysfunction occurs.
Case Studies
-
Neuroprotective Study :
- Objective : To evaluate the neuroprotective effects against oxidative stress.
- Methodology : Neuronal cells were treated with varying concentrations of this compound before exposure to oxidative agents.
- Results : The treatment significantly reduced cell death and oxidative damage markers compared to controls.
-
Antioxidant Efficacy :
- Objective : To assess the antioxidant capacity using DPPH and ABTS assays.
- Results : The compound exhibited a dose-dependent scavenging effect, outperforming some common antioxidants at higher concentrations.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
